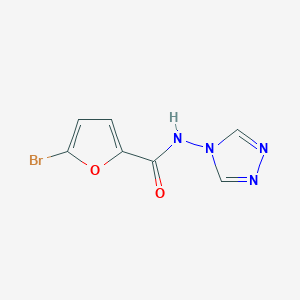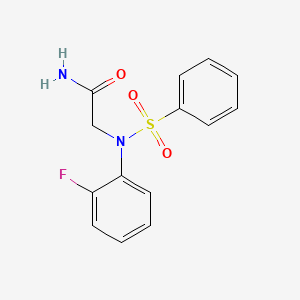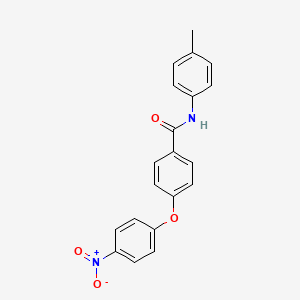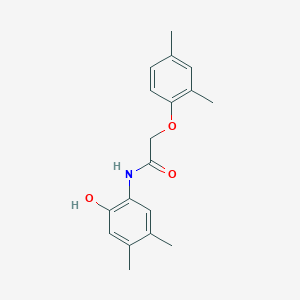![molecular formula C18H23NO5 B5713742 dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate, also known as CPI-613, is a novel anticancer agent that has been developed for the treatment of various types of cancer. CPI-613 is a lipoate analogue that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
Mechanism of Action
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate targets the TCA cycle, which is responsible for the generation of ATP in cancer cells. By inhibiting the TCA cycle, dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate disrupts the energy metabolism of cancer cells, leading to their death. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate also induces oxidative stress and inhibits the activity of key enzymes involved in cancer cell survival, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Biochemical and Physiological Effects
dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been shown to modulate the expression of various genes involved in cancer cell survival and proliferation, including Bcl-2, Bax, and cyclin D1.
Advantages and Limitations for Lab Experiments
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is a potent anticancer agent that has shown promising results in preclinical and clinical studies. It has a unique mechanism of action that targets the TCA cycle, which is essential for the survival of cancer cells. However, dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has some limitations for lab experiments, such as its low solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the development of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate as an anticancer agent. One direction is the optimization of its formulation to improve its solubility and stability. Another direction is the identification of biomarkers that can predict the response of cancer cells to dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate. Additionally, the combination of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate with other chemotherapeutic agents or immunotherapies could enhance its efficacy and broaden its clinical applications.
Synthesis Methods
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is synthesized through a multi-step process that involves the condensation of 5-aminoisophthalic acid with cyclopentanone, followed by the addition of dimethyl malonate and subsequent cyclization. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been extensively studied for its anticancer activity in various preclinical and clinical studies. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including pancreatic, lung, breast, and ovarian cancers. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and carboplatin.
properties
IUPAC Name |
dimethyl 5-(3-cyclopentylpropanoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-17(21)13-9-14(18(22)24-2)11-15(10-13)19-16(20)8-7-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSYSIBEHMKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCC2CCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]benzene-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)








![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)